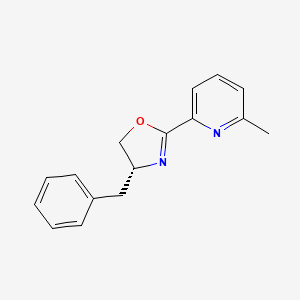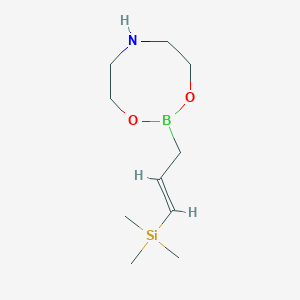
(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom within a dioxazaborocane ring, which is further substituted with a trimethylsilyl group and an allyl group. The molecular formula of this compound is C10H22BNO2Si, and it has a molecular weight of 227.18 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane typically involves the reaction of allyltrimethylsilane with diethanolamine in the presence of a boron source. One common method includes the following steps :
Preparation of Diethanolamine Complex: Allyltrimethylsilane is reacted with diethanolamine in tetrahydrofuran (THF) to form a diethanolamine complex.
Formation of the Boron Reagent: The diethanolamine complex is then treated with a boron source, such as triisopropylborate, in dichloromethane at room temperature. The reaction mixture is stirred and subsequently cooled to -78°C before being poured into an aqueous solution of hydrochloric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The trimethylsilyl and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of organoboron compounds .
科学研究应用
(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems.
作用机制
The mechanism by which (E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane exerts its effects involves interactions with molecular targets through its boron center. The boron atom can form stable complexes with various biomolecules, facilitating its use in medical applications. Additionally, the trimethylsilyl and allyl groups enhance the compound’s reactivity and stability, making it suitable for diverse chemical transformations .
相似化合物的比较
Similar Compounds
(E)-(3-(Trimethylsilyl)allyl)boronic acid: Shares the trimethylsilyl and allyl groups but differs in the boron-containing moiety.
trans-3-(Trimethylsilyl)allyl alcohol: Contains the trimethylsilyl and allyl groups but lacks the boron atom.
Uniqueness
(E)-2-(3-(Trimethylsilyl)allyl)-1,3,6,2-dioxazaborocane is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications, particularly in fields requiring boron-containing compounds .
属性
IUPAC Name |
[(E)-3-(1,3,6,2-dioxazaborocan-2-yl)prop-1-enyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BNO2Si/c1-15(2,3)10-4-5-11-13-8-6-12-7-9-14-11/h4,10,12H,5-9H2,1-3H3/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZDHLXQPPZNRT-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CC=C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OCCNCCO1)C/C=C/[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
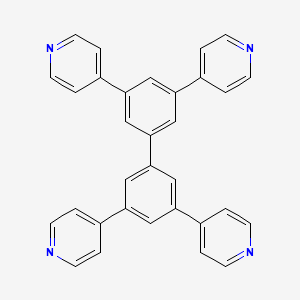
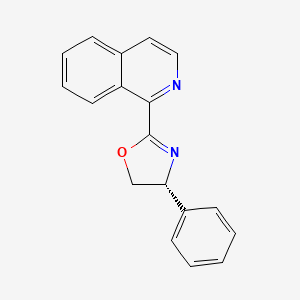
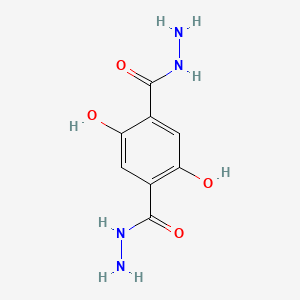
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzoic acid](/img/structure/B8196713.png)

![(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8196725.png)
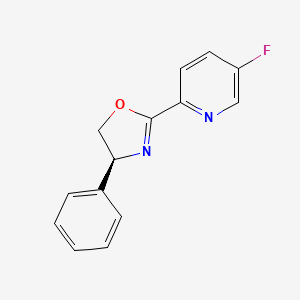
![tert-Butyl spiro[2.3]hexan-5-ylcarbamate](/img/structure/B8196750.png)
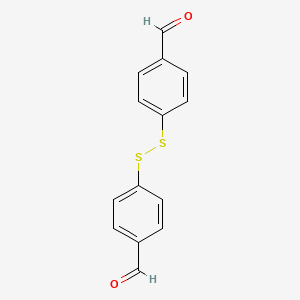
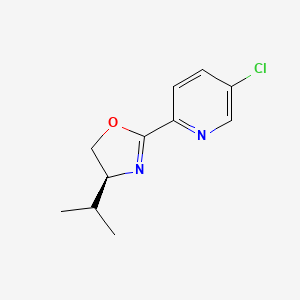
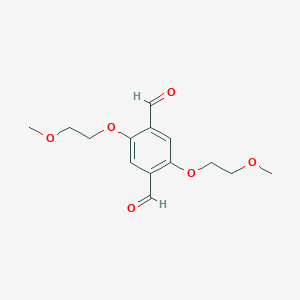
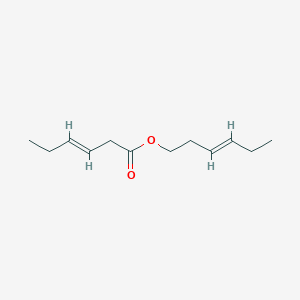
![3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8(13),9,11,15,17-nonaene-4,5,10,11,16,17-hexacarboxylic acid](/img/structure/B8196769.png)
